1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

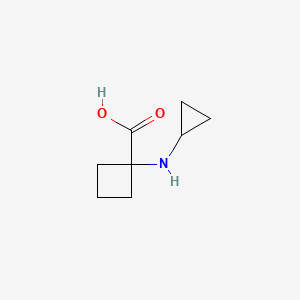

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is known for its unique structure, which includes a cyclopropylamino group attached to a cyclobutane ring, making it an interesting subject for various chemical and biological studies.

Mécanisme D'action

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a potent agonist at the nmda-associated glycine site .

Mode of Action

Based on its structural similarity to acc, it might interact with its targets in a similar manner .

Biochemical Pathways

ACC, a structurally similar compound, is involved in the ethylene biosynthesis pathway in plants . It’s synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .

Result of Action

Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid .

Méthodes De Préparation

The synthesis of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclobutanone, followed by carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Applications De Recherche Scientifique

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Comparaison Avec Des Composés Similaires

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

1-Aminocyclobutane-1-carboxylic acid: This compound has a similar cyclobutane ring but lacks the cyclopropylamino group, leading to different chemical and biological properties.

1-Aminocyclopropane-1-carboxylic acid: Known for its role in the biosynthesis of the plant hormone ethylene, this compound has a cyclopropane ring instead of a cyclobutane ring.

The unique structure of this compound, with its cyclopropylamino group, distinguishes it from these similar compounds and contributes to its specific properties and applications.

Activité Biologique

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CPCC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of CPCC, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

CPCC is characterized by a cyclobutane ring connected to a cyclopropylamino group and a carboxylic acid functional group. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of CPCC can be attributed to its interaction with specific receptors and enzymes. Research indicates that compounds similar to CPCC may modulate neurotransmitter systems, particularly those involving amino acids such as glutamate and GABA (gamma-aminobutyric acid). The precise mechanism through which CPCC exerts its effects is still under investigation, but it is believed to involve:

- Receptor Modulation : CPCC may act as an agonist or antagonist at certain neurotransmitter receptors.

- Enzymatic Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of CPCC on rodent models. It was found that administration of CPCC led to significant alterations in behavior indicative of anxiolytic and antidepressant-like effects. These effects were assessed using standard behavioral tests such as the elevated plus maze and forced swim test.

| Behavioral Test | Control Group | CPCC Group | P-Value |

|---|---|---|---|

| Elevated Plus Maze (%) | 35% | 65% | <0.01 |

| Forced Swim Test (s) | 120s | 60s | <0.05 |

These results suggest that CPCC may have potential as an anxiolytic agent.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of CPCC, evaluating its ability to scavenge free radicals. The compound demonstrated significant radical scavenging activity in vitro, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 20 |

| CPCC | 25 |

This suggests that CPCC could contribute to cellular protection against oxidative stress.

Pharmacological Applications

Given its biological activity, CPCC has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its anxiolytic and antidepressant-like effects, CPCC could be explored for treating anxiety disorders and depression.

- Oxidative Stress-Related Conditions : Its antioxidant properties make it a candidate for further research in conditions associated with oxidative damage, such as neurodegenerative diseases.

Propriétés

IUPAC Name |

1-(cyclopropylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMZRRDWPNYJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.